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Compound of Interest

Compound Name: Egfr-IN-81

Cat. No.: B12392522 Get Quote

For researchers, scientists, and drug development professionals, a comprehensive

understanding of a kinase inhibitor's selectivity is paramount for predicting its therapeutic

efficacy and potential off-target effects. This guide focuses on the publicly available data for

Egfr-IN-81, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), and compares

its known activity with established EGFR inhibitors. However, a critical gap in the publicly

accessible information is a broad kinase selectivity profile for Egfr-IN-81, limiting a full

comparative analysis.

Egfr-IN-81, also identified as Compound 10i in scientific literature, has demonstrated significant

inhibitory activity against both wild-type EGFR (EGFR WT) and the clinically relevant

L858R/T790M double mutant, which is a common mechanism of resistance to earlier

generation EGFR inhibitors.[1]

Potency Against EGFR
Published data indicates that Egfr-IN-81 is a highly potent inhibitor of its primary target. The

IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's

activity by half, are in the low nanomolar range.
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Target IC50 (nM)

EGFR WT 4.38

EGFR L858R/T790M 5.69

Data sourced from MedchemExpress, citing

Theodore, C. E., et al. (2023). Journal of

Molecular Structure.[1]

In addition to its enzymatic activity, Egfr-IN-81 has shown cytotoxic effects against cancer cell

lines. It exhibited an IC50 of 2.07 µM against the MCF-7 breast cancer cell line and 6.72 µM

against the HCT116 colon cancer cell line.[1]

Comparative Landscape: Selectivity of Established
EGFR Inhibitors
To provide context for the importance of a broad kinase selectivity profile, this guide includes

data for three widely used EGFR inhibitors: Gefitinib, Erlotinib, and Osimertinib. This

information highlights the varying degrees of selectivity these drugs exhibit, which can

influence their clinical utility and side-effect profiles.

It is crucial to note that a direct comparison of Egfr-IN-81 to these inhibitors is incomplete

without its own comprehensive selectivity data.

Kinase Selectivity of Commercially Available EGFR
Inhibitors
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Kinase
Gefitinib (%
Inhibition at 1µM)

Erlotinib (%
Inhibition at 1µM)

Osimertinib (%
Inhibition at 1µM)

EGFR >95 >95 >95

ABL1 <50 50-89 <50

SRC 50-89 50-89 <50

LCK <50 50-89 <50

FYN <50 50-89 <50

YES <50 50-89 <50

AURKA <50 <50 <50

CDK2 <50 <50 <50

MET <50 <50 <50

VEGFR2 <50 <50 <50

This table is a

representative

summary based on

publicly available

kinase profiling data

and is intended for

illustrative purposes.

The exact inhibition

values can vary based

on the specific assay

conditions.

Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical

development. This typically involves screening the compound against a large panel of kinases

to identify any off-target activities.
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General Protocol for Kinase Profiling:
A common method for assessing kinase inhibitor selectivity is through in vitro kinase activity

assays. A generalized workflow for such an experiment is as follows:

Compound Preparation: The inhibitor, in this case, Egfr-IN-81, is serially diluted to a range of

concentrations.

Kinase Panel: A large panel of purified recombinant kinases, representing a significant

portion of the human kinome, is utilized.

Assay Reaction: Each kinase is incubated with its specific substrate and ATP in the presence

of the inhibitor at various concentrations. A control reaction without the inhibitor is also

performed.

Detection of Activity: The kinase activity is measured by quantifying the amount of

phosphorylated substrate. This can be achieved through various methods, including:

Radiometric Assays: Using radioactively labeled ATP (³²P-ATP or ³³P-ATP) and measuring

the incorporation of the radioactive phosphate into the substrate.

Fluorescence-Based Assays: Employing fluorescently labeled antibodies that specifically

recognize the phosphorylated substrate.

Luminescence-Based Assays: Measuring the amount of ATP remaining in the reaction,

which is inversely proportional to kinase activity.

Data Analysis: The percentage of kinase activity inhibition is calculated for each kinase at

each inhibitor concentration. This data is then used to determine the IC50 value of the

inhibitor against each kinase in the panel.

Below is a DOT language script to visualize a simplified workflow for kinase inhibitor profiling.
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Caption: Simplified workflow for determining the selectivity profile of a kinase inhibitor.

EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, survival,

and proliferation. Upon binding of its ligands, such as EGF, the receptor dimerizes and

autophosphorylates, initiating a cascade of downstream signaling pathways, including the

RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways. Aberrant activation of this pathway is

a hallmark of many cancers.

The following diagram illustrates a simplified representation of the EGFR signaling pathway.
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Caption: Simplified EGFR signaling pathway and the point of inhibition by Egfr-IN-81.
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Conclusion
Egfr-IN-81 is a potent inhibitor of wild-type and a key resistance mutant of EGFR. While this

indicates its potential as a targeted therapeutic agent, the absence of a publicly available,

comprehensive kinase selectivity profile is a significant limitation for a thorough evaluation.

Such data is essential for understanding its potential for off-target effects and for guiding its

future clinical development. Researchers interested in this compound are encouraged to

consult the primary literature or contact the authors for more detailed information regarding its

selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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